3-amino-2,3-dihydro-1H-indene-5-carbonitrile
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Overview
Description
3-amino-2,3-dihydro-1H-indene-5-carbonitrile: is an organic compound with a unique structure that includes an indene backbone, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2-aminobenzonitrile, a cyclization reaction is induced to form the indene ring structure. This can be achieved using acidic or basic catalysts under controlled temperatures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and amination reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Automation and Control: Employing automated systems to monitor and control reaction conditions, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-amino-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: Formation of 3-amino-2,3-dihydro-1H-indene-5-methylamine.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-2,3-dihydro-1H-indene-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 3-amino-2,3-dihydro-1H-indene-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2,3-dihydro-1H-indene-5-carboxamide
- 3-amino-2,3-dihydro-1H-indene-5-carboxylic acid
- 3-amino-2,3-dihydro-1H-indene-5-methylamine
Uniqueness
Compared to similar compounds, 3-amino-2,3-dihydro-1H-indene-5-carbonitrile stands out due to its unique combination of an indene backbone, an amino group, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-amino-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5,10H,3-4,12H2 |
InChI Key |
XKONKLWRRARSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C#N |
Origin of Product |
United States |
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